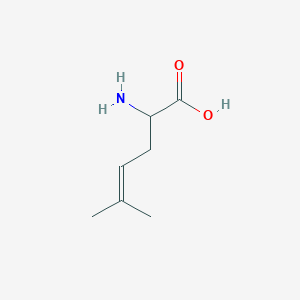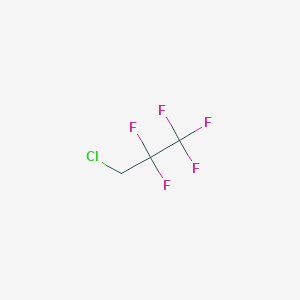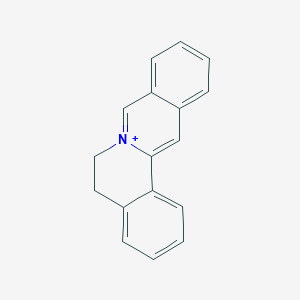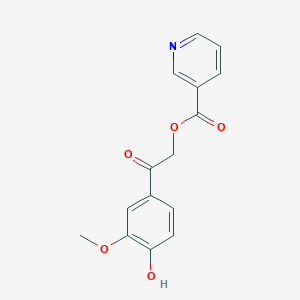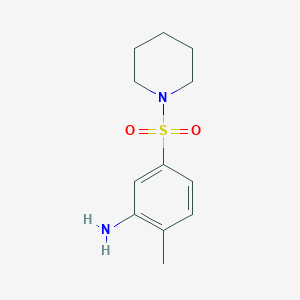
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
説明
Synthesis Analysis
The synthesis of related compounds involves conjugate additions and intramolecular cyclization techniques. For instance, the conjugate additions of amino groups to acetylenic sulfones followed by intramolecular acylation have been used to produce piperidines and related structures. Enantioselective syntheses were achieved by employing chiral chloroamines derived from amino acids or other enantiopure precursors, highlighting the synthetic versatility of sulfonamide-based compounds (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex and varied. Crystal structure studies of compounds such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveal the geometry around the sulfur atom typically exhibits a classic tetrahedral value. The piperidine ring often adopts a chair conformation, indicative of the stable configurations these molecules tend to favor (Girish et al., 2008).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including phosphine-catalyzed annulations, which serve as a method to produce piperidine derivatives with moderate to excellent yields. These reactions showcase the reactivity and functional versatility of the sulfonamide group in facilitating cyclization and bond formation (Liu et al., 2021).
科学的研究の応用
Agonists for Human Beta(3) Adrenergic Receptors : A study by Hu et al. (2001) explored novel (4-piperidin-1-yl)-phenyl sulfonamides, which are potent full agonists at the beta(3) receptor. These compounds, related to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, showed significant selectivity over beta(1)- and beta(2)-ARs (Hu et al., 2001).
Synthesis of Piperidines and Related Heterocycles : Back and Nakajima (2000) reported a convenient route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines, starting from acetylenic sulfones and beta and gamma-chloroamines. This method, involving derivatives similar to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, has potential applications in the synthesis of various bioactive molecules (Back & Nakajima, 2000).
Anticancer Potential of Piperidine-4-Carboxylic Acid Ethyl Ester-Appended Hybrids : Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. This research indicates potential cancer treatment applications for compounds structurally related to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (Rehman et al., 2018).
Selective 5-HT7 Receptor Ligands : A study by Canale et al. (2016) focused on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines. They identified potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, suggesting therapeutic potential for CNS disorders. These findings highlight the importance of sulfonamide derivatives, similar to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, in developing treatments for neurological conditions (Canale et al., 2016).
Synthesis and Antibacterial Activities of Piperazine Derivatives : Qi (2014) developed novel piperazine derivatives with antibacterial properties. These compounds, related to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, showcased potential in combating bacterial infections, indicating their utility in the development of new antibiotics (Qi, 2014).
Synthesis of Biologically Active O-Substituted Derivatives : Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. These derivatives demonstrated significant activity against enzymes like butyrylcholinesterase, pointing to their potential in developing treatments for related disorders (Khalid et al., 2013).
Safety And Hazards
特性
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOVLCJDLOLZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396049 | |
| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine | |
CAS RN |
100317-20-2 | |
| Record name | 2-Methyl-5-(1-piperidinylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100317-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



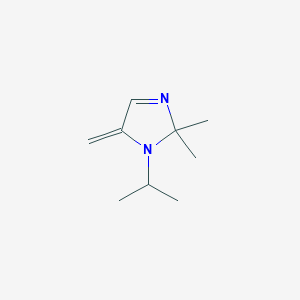
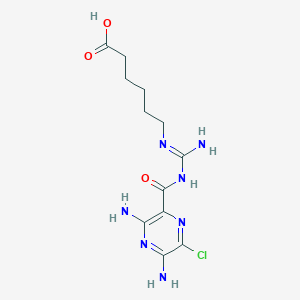
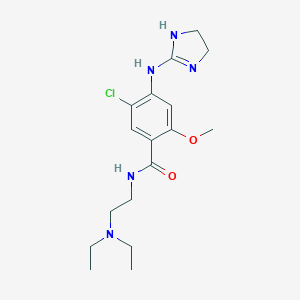

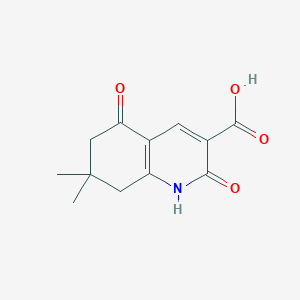

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)
